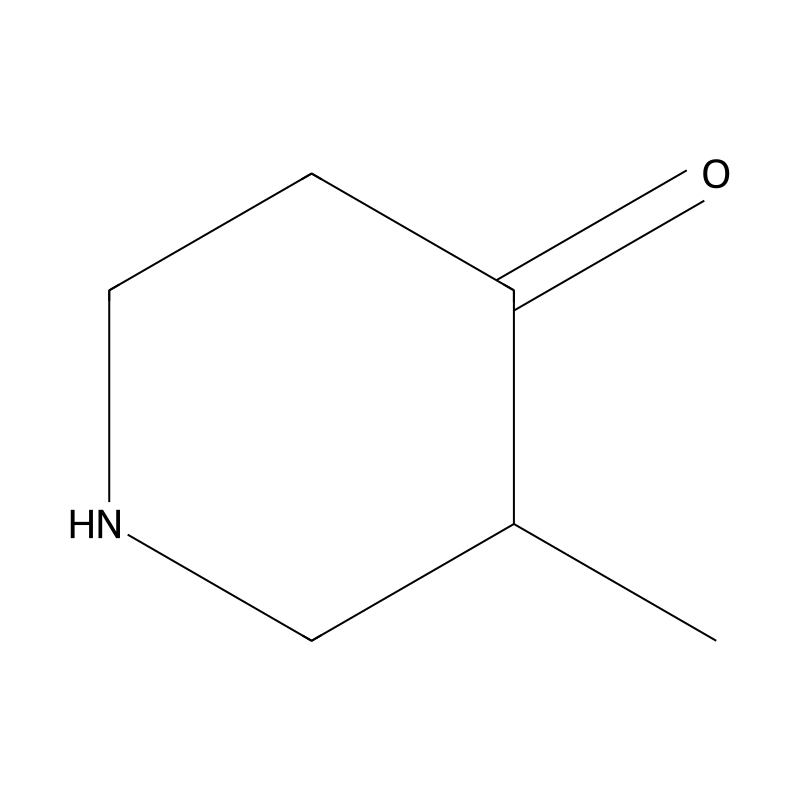

3-Methylpiperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methylpiperidin-4-one (CAS: 5773-58-0) is a heterocyclic organic compound featuring a piperidone core with a methyl group at the C3 position. This structural feature is critical, as it introduces a chiral center adjacent to the ketone, making the compound a valuable precursor for synthesizing complex, stereochemically defined molecules. It is frequently used as a key intermediate in the development of pharmacologically active agents, where the specific orientation of the methyl group can significantly influence the final product's biological activity and efficacy. The compound is typically supplied as a free base or as a more stable hydrochloride salt, a choice that has significant implications for handling and reaction compatibility.

Research Fit

References

- [7] Feldman, P. L., et al. "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics." Journal of medicinal chemistry 34.7 (1991): 2202-2208.

- [9] Bell, K. H., and P. S. Portoghese. "Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds." Canadian Journal of Chemistry 50.6 (1972): 803-810.

Substituting 3-Methylpiperidin-4-one with simpler analogs is often unfeasible in targeted synthesis. Using the parent compound, piperidin-4-one, eliminates the C3-methyl group, which is essential for creating a specific stereocenter that dictates the three-dimensional structure and, consequently, the biological activity of many pharmaceutical agents. Replacing it with N-substituted analogs like 1-methylpiperidin-4-one blocks the secondary amine, preventing its use in crucial N-alkylation or N-acylation reactions required for building the final molecular architecture. Furthermore, the choice between the free base and its hydrochloride salt is a critical procurement decision; the free base is required for reactions sensitive to acid or those needing a nucleophilic nitrogen, whereas the hydrochloride salt offers superior stability, higher melting point, and easier handling as a crystalline solid, which is often preferred for process consistency and storage.

Substitution Risk

Achiral piperidin-4-one lacks the C3 methyl, precluding enantioselective synthesis and may yield racemic products.

2-Methylpiperidin-4-one shifts the chiral environment and may redirect functionalization, altering downstream API stereochemistry.

References

- [7] Feldman, P. L., et al. "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics." Journal of medicinal chemistry 34.7 (1991): 2202-2208.

- [19] Li, S., et al. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH." Pharmaceutical research 22.4 (2005): 628-635.

- [27] Kiricojević, V. D., et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl) phenylamino] piperidine-4-carboxylate." Journal of the Serbian Chemical Society 67.12 (2002): 793-802.

Critical for High-Potency Fentanyl Analgesic Synthesis via Stereochemical Control

The C3-methyl group is a key structural element for differentiating the potency of diastereomeric piperidine-based analgesics. In a study on fentanyl analogs, the derivative synthesized from a cis-3-methylpiperidine precursor was found to be 13,036 times more potent than morphine and 29 times more potent than fentanyl. In stark contrast, the corresponding trans-diastereomer was only 2,778 times more potent than morphine and 6 times more potent than fentanyl. This demonstrates that the specific stereochemistry originating from the 3-methyl group is not an incidental feature but a critical determinant of biological potency.

| Evidence Dimension | Analgesic Potency (vs. Morphine) |

| Target Compound Data | cis-3-Methylpiperidine derivative: 13,036x Morphine |

| Comparator Or Baseline | trans-3-Methylpiperidine derivative: 2,778x Morphine |

| Quantified Difference | The cis-diastereomer is ~4.7 times more potent than the trans-diastereomer. |

| Conditions | Intravenous analgesic activity in a mouse hot-plate test. |

For developers of high-potency analgesics, procuring the correct 3-methylpiperidone precursor is non-negotiable to achieve the desired pharmacological profile and avoid synthesizing a significantly less active compound.

Enables Synthesis of Potent CCR5 Antagonists for HIV Research

3-Methylpiperidin-4-one is a documented building block in the synthesis of piperidine-based CCR5 antagonists, a class of molecules investigated for the treatment of HIV infection. The piperidine core, modified with the 3-methyl group, serves as a crucial scaffold for constructing compounds like Vicriviroc (Sch-D), a potent and selective CCR5 antagonist. The methyl group and other substituents on the piperidine ring are vital for achieving high binding affinity and oral bioavailability. Using an unsubstituted piperidin-4-one would lead to a different molecular shape, potentially reducing its efficacy as a CCR5 receptor ligand.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Serves as a key intermediate for potent piperazine-based CCR5 antagonists like Vicriviroc. |

| Comparator Or Baseline | Unsubstituted piperidin-4-one, which lacks the specific methyl substitution pattern required for optimal receptor interaction in this class. |

| Quantified Difference | Not directly quantified in a single study, but the literature consistently shows the necessity of specific substitutions on the piperidine ring for high CCR5 affinity. |

| Conditions | Multi-step organic synthesis for development of antiviral drug candidates. |

Researchers and process chemists developing CCR5 antagonists require this specific methylated precursor to replicate established synthesis routes and achieve the necessary biological activity for anti-HIV agents.

Processability Advantage: Selecting Between Free Base and Hydrochloride Salt for Optimal Reaction Conditions

The choice between procuring 3-Methylpiperidin-4-one as a free base or its hydrochloride salt directly impacts processability and handling. The hydrochloride salt is a white to light-yellow crystalline powder with a defined melting point of approximately 170-172 °C, offering superior handling, weighing accuracy, and storage stability. In contrast, the free base is necessary for syntheses where the secondary amine must act as a nucleophile without prior neutralization, or in reaction media incompatible with chloride ions. While direct solubility data for this specific compound is sparse, for weak bases in general, hydrochloride salts typically exhibit significantly higher aqueous solubility at acidic to neutral pH compared to the free base, though this advantage can diminish in highly acidic, chloride-rich media due to the common ion effect.

| Evidence Dimension | Physical Form and Handling Properties |

| Target Compound Data | Hydrochloride Salt: Crystalline powder, M.P. ~170-172 °C. Offers stability and ease of handling. |

| Comparator Or Baseline | Free Base: Required for specific nucleophilic reactions; physical form may be less stable or an oil, complicating handling. |

| Quantified Difference | Qualitative difference in physical state and handling; quantitative difference in melting point. |

| Conditions | Standard laboratory and process scale chemical synthesis. |

This choice is a key procurement decision: select the hydrochloride salt for process robustness and stability, or the free base when the specific reactivity of the unprotonated amine is required for a synthetic step.

Core Building Block for Stereospecific Potent Analgesics

This compound is the right choice for the synthesis of highly potent fentanyl-class analgesics where stereochemistry at the C3 position of the piperidine ring is a proven determinant of potency. Its use allows for the targeted synthesis of the more active cis-diastereomer, avoiding the development of significantly less potent analogs.

Enabling Intermediate for CCR5 Antagonist Synthesis in HIV Drug Discovery

In the field of anti-HIV drug discovery, 3-Methylpiperidin-4-one serves as a critical precursor for creating complex piperidine and piperazine-based scaffolds. These scaffolds are essential for producing potent and orally bioavailable CCR5 antagonists, making this compound a strategic choice for medicinal chemistry programs targeting viral entry inhibitors.

Process Development Where Form and Stability are Critical

For process chemists and manufacturing roles, the availability of 3-Methylpiperidin-4-one as a stable, crystalline hydrochloride salt makes it the preferred form for applications demanding high reproducibility, ease of handling, and long-term storage stability. Conversely, the free base is selected when the reaction pathway explicitly requires a non-protonated secondary amine for the initial transformation.

Application Fit Matrix

References

- [7] Feldman, P. L., et al. "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics." Journal of medicinal chemistry 34.7 (1991): 2202-2208.

- [11] Palani, A., et al. "Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides." Bioorganic & medicinal chemistry letters 13.7 (2003): 1291-1294.

- [18] Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl) carbonyl]-4-[4-[2-methoxy-1 (R)-4-(trifluoromethyl) phenyl] ethyl-3 (S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist." Journal of medicinal chemistry 47.10 (2004): 2405-2408.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Explore Compound Types